Cas no 1867-73-8 (N6-Methyladenosine)

N6-Methyladenosine 化学的及び物理的性質

名前と識別子

-

- Adenosine, N-methyl-

- N6-Methyladenosine

- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

- 6-Methylaminopurine ribonucleoside

- 6-methylaminoqurine 9-ribofuranoside

- 6-Methyladenosine

- 6-METHYLAMINOPURINE 9-RIBOFURANOSIDE

- 6-Methylaminopurine D-riboside

- 6-methylaminopurine riboside

- 6-Methylaminopurinosine

- 6-N-Methyladenoside

- Adenosine,N-methyl

- N(6)-methyladenosine

- N-Methyladenosine

- 6-Methylamino-9-b-D-ribofuranosylpurine

- 9-b-D-Ribofuranosyl-N6-methylaminopurine

- NSC 29409

- N6-Me-A

- N6-Me-rA

- NSC-29409

- N6-methyladenosine (m6A)

- 6-Methylaminopurineriboside

- (N-6)-Methyladenosine

- N(6)-monomethyladenosine

- CLE6G00625

- M6A

- (2R,3S,4R,5R)-2-Hydroxymethyl-5-(6-m

- Prestwick2_000338

- MFCD00005739

- Purine, 6-methylamino-9-beta-D-ribofuranosyl-

- Epitope ID:140951

- N6 -methyladenosine

- (2R,3S,4R,5R)-2-Hydroxymethyl-5-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol

- Prestwick3_000338

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol

- NSC627045

- HMS3713C17

- BDBM50163023

- Prestwick1_000338

- BPBio1_000413

- F12902

- DTXSID6020858

- MLS002153780

- 4rdn

- SPBio_002296

- AKOS024260287

- CHEBI:21891

- SCHEMBL40634

- s3190

- VQAYFKKCNSOZKM-IOSLPCCCSA-N

- SW196617-3

- BRD-K81807412-001-03-1

- PDSP1_001030

- CCG-220338

- NCGC00162241-09

- Q6951996

- EN300-255003

- 6MD

- NCGC00162241-02

- NCGC00162241-01

- HY-N0086

- UNII-CLE6G00625

- SMR001233164

- Z2088406258

- NCGC00162241-04

- 1867-73-8

- HMS2234N05

- Prestwick0_000338

- HMS1569C17

- PDSP2_001014

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]tetrahydrofuran-3,4-diol

- 6-methylamino-9-beta-D-ribofuranosyl-Purine

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

- J-700317

- BSPBio_000375

- CHEMBL383144

- BP-58658

- 6-Methyladenosine;N-Methyladenosine

- GS-6701

- CS-3285

- 6-methylamino-9-beta-delta-ribofuranosyl-Purine

- HMS2096C17

- Prestwick_343

- DA-65904

- adenosine, N(6)-methyl-

- 1ST167094-1000AW

- GLXC-20834

- N6-Methyladenosine Solution in Acetonitrile/Water, 1000ug/mL

- BRD-K81807412-001-10-6

-

- MDL: MFCD00005739

- インチ: 1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1

- InChIKey: VQAYFKKCNSOZKM-IOSLPCCCSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C([H])=NC2=C(N([H])C([H])([H])[H])N=C([H])N=C12)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 281.11200

- どういたいしつりょう: 281.112

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 126

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.85

- ふってん: 649.1°C at 760 mmHg

- フラッシュポイント: 346.3°C

- 屈折率: 1.814

- PSA: 125.55000

- LogP: -1.44750

N6-Methyladenosine セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

N6-Methyladenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N6-Methyladenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFH74-10G |

N6-Methyladenosine |

1867-73-8 | 97% | 10g |

¥ 1,353.00 | 2023-04-14 | |

| ChemScence | CS-3285-1g |

N6-Methyladenosine |

1867-73-8 | 99.07% | 1g |

$111.0 | 2022-04-27 | |

| Ambeed | A170736-1mg |

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |

1867-73-8 | 97% | 1mg |

$5.0 | 2025-02-19 | |

| Ambeed | A170736-5g |

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |

1867-73-8 | 97% | 5g |

$139.0 | 2025-02-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6599-25 mg |

N6-methyladenosine |

1867-73-8 | 99.66% | 25mg |

¥327.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N82820-250mg |

N6-Methyladenosine |

1867-73-8 | 250mg |

¥488.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6599-200 mg |

N6-methyladenosine |

1867-73-8 | 99.66% | 200mg |

¥1361.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1290197-5g |

N6-Methyladenosine |

1867-73-8 | 98% | 5g |

$170 | 2024-06-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6599-100 mg |

N6-methyladenosine |

1867-73-8 | 99.66% | 100MG |

¥756.00 | 2022-02-28 | |

| TRC | M275895-500mg |

N6-Methyladenosine |

1867-73-8 | 500mg |

$ 221.00 | 2023-09-07 |

N6-Methyladenosine 関連文献

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides Purine nucleosides

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Other Chemical Reagents

N6-Methyladenosineに関する追加情報

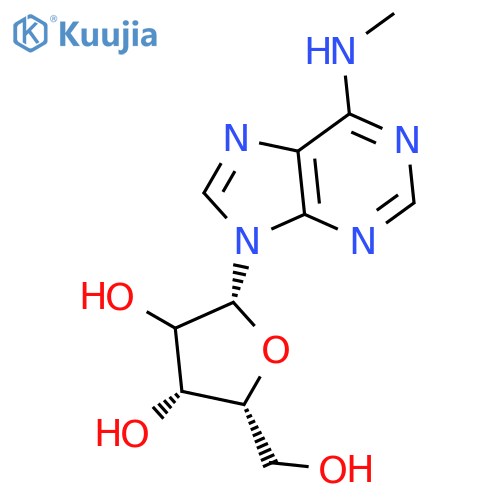

Introduction to N6-Methyladenosine (CAS No. 1867-73-8)

N6-Methyladenosine (N6-mA) is a significant nucleotide modification that has garnered considerable attention in the field of molecular biology and pharmacology. This modified adenosine derivative, identified by its chemical abstracts service number CAS No. 1867-73-8, plays a crucial role in various biological processes, including RNA metabolism and regulation. The structural modification at the N6 position of adenosine imparts unique biochemical properties, making N6-mA a subject of extensive research in both academic and industrial settings.

The significance of N6-mA lies in its widespread presence across different organisms, suggesting its fundamental importance in cellular functions. Recent studies have highlighted the involvement of N6-mA in the maturation and stability of various non-coding RNAs, which are essential for gene expression regulation. This discovery has opened new avenues for understanding the complex interplay between RNA modifications and cellular pathways.

One of the most intriguing aspects of N6-mA is its role in modulating RNA splicing. RNA splicing is a critical process that ensures the correct assembly of mRNA from pre-mRNA transcripts. Research has demonstrated that N6-mA can influence the efficiency and accuracy of splicing events, thereby affecting the production of functional proteins. This has profound implications for diseases associated with aberrant splicing, such as certain genetic disorders and cancers.

Furthermore, N6-mA has been implicated in the regulation of mRNA stability and translation efficiency. Post-transcriptional modifications like N6-mA can alter the half-life of mRNA molecules, thereby controlling the levels of specific proteins within the cell. This regulatory mechanism is particularly important in dynamic cellular environments where rapid adjustments in protein synthesis are required.

The pharmacological potential of N6-mA has also been explored extensively. Several studies have indicated that synthetic analogs of N6-mA can modulate various biological pathways, offering therapeutic benefits in conditions such as neurodegenerative diseases and inflammation. The ability to precisely target RNA modifications opens up new possibilities for developing novel drug candidates with improved efficacy and reduced side effects.

Advances in high-throughput sequencing technologies have enabled researchers to delve deeper into the landscape of RNA modifications, including N6-mA. These technologies have revealed that N6-mA is not randomly distributed across RNAs but is often localized to specific regions, suggesting functional significance. This spatial organization may be critical for understanding how N6-mA influences RNA function at a systems level.

In conclusion, N6-Methyladenosine (CAS No. 1867-73-8) is a pivotal nucleotide modification with far-reaching implications in biology and medicine. Its involvement in RNA maturation, splicing regulation, mRNA stability, and translation efficiency underscores its importance in cellular processes. The growing body of research on N6-mA not only enhances our understanding of fundamental biological mechanisms but also paves the way for innovative therapeutic strategies targeting RNA modifications.